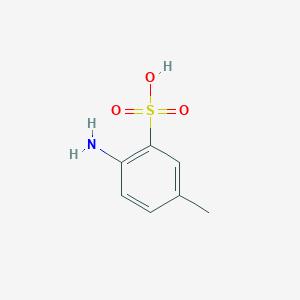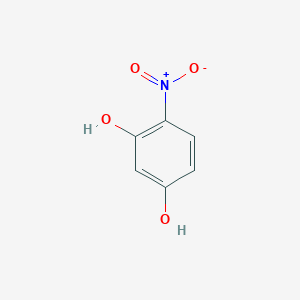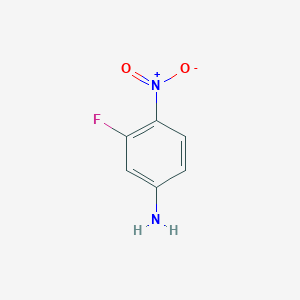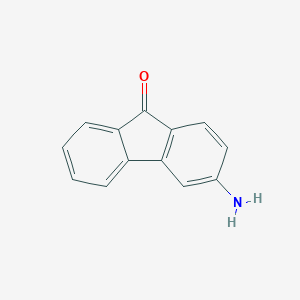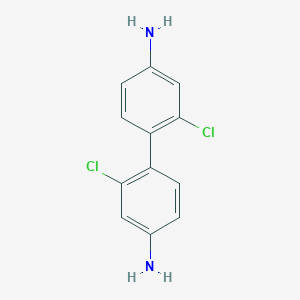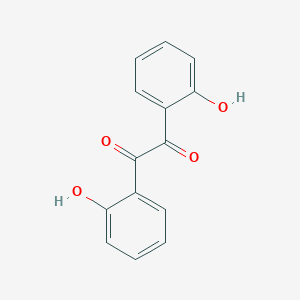
Bis(2-hydroxyphenyl)ethane-1,2-dione
説明
Bis(2-hydroxyphenyl)ethane-1,2-dione, also known as BHED, is a small molecule that has gained significant attention in scientific research due to its unique properties. BHED is a chelating agent that can selectively bind to divalent metal ions, such as calcium and magnesium, and has been shown to have potential therapeutic applications in various diseases.
作用機序
Bis(2-hydroxyphenyl)ethane-1,2-dione acts as a chelating agent by selectively binding to divalent metal ions, such as calcium and magnesium. This binding can modulate various cellular signaling pathways and affect cellular processes, such as gene expression and protein synthesis. Bis(2-hydroxyphenyl)ethane-1,2-dione has also been shown to have antioxidant properties by reducing reactive oxygen species (ROS) levels and increasing the activity of antioxidant enzymes.
生化学的および生理学的効果
Bis(2-hydroxyphenyl)ethane-1,2-dione has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, inflammation, and cell death. Bis(2-hydroxyphenyl)ethane-1,2-dione has also been shown to modulate cellular signaling pathways, such as the MAPK/ERK pathway, and affect gene expression and protein synthesis. Bis(2-hydroxyphenyl)ethane-1,2-dione has been shown to have a low toxicity profile and is well-tolerated in animal models.
実験室実験の利点と制限
Bis(2-hydroxyphenyl)ethane-1,2-dione has several advantages for lab experiments, such as its ability to selectively bind to divalent metal ions, its low toxicity profile, and its potential therapeutic applications in various diseases. However, Bis(2-hydroxyphenyl)ethane-1,2-dione also has some limitations, such as its low solubility in water and its potential interference with other cellular processes that involve divalent metal ions.
将来の方向性
There are several future directions for research on Bis(2-hydroxyphenyl)ethane-1,2-dione, such as:
1. Investigating the potential therapeutic applications of Bis(2-hydroxyphenyl)ethane-1,2-dione in other diseases, such as cardiovascular disease and diabetes.
2. Developing more efficient synthesis methods for Bis(2-hydroxyphenyl)ethane-1,2-dione and its derivatives.
3. Studying the cellular and molecular mechanisms of Bis(2-hydroxyphenyl)ethane-1,2-dione's effects on cellular signaling pathways and gene expression.
4. Exploring the potential use of Bis(2-hydroxyphenyl)ethane-1,2-dione in combination with other drugs or therapies for enhanced therapeutic effects.
5. Developing new formulations of Bis(2-hydroxyphenyl)ethane-1,2-dione for improved solubility and bioavailability.
In conclusion, Bis(2-hydroxyphenyl)ethane-1,2-dione is a small molecule with unique properties that has gained significant attention in scientific research. Bis(2-hydroxyphenyl)ethane-1,2-dione's ability to selectively bind to divalent metal ions and modulate cellular signaling pathways makes it a promising candidate for various therapeutic applications. Further research is needed to fully understand Bis(2-hydroxyphenyl)ethane-1,2-dione's mechanisms of action and potential therapeutic benefits.
合成法
Bis(2-hydroxyphenyl)ethane-1,2-dione can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate, followed by a cyclization reaction using a Lewis acid catalyst. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography.
科学的研究の応用
Bis(2-hydroxyphenyl)ethane-1,2-dione has been extensively studied for its potential therapeutic applications in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Bis(2-hydroxyphenyl)ethane-1,2-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. Bis(2-hydroxyphenyl)ethane-1,2-dione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
特性
IUPAC Name |
1,2-bis(2-hydroxyphenyl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAURCCLJKMAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436931 | |
| Record name | Bis(2-hydroxyphenyl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-hydroxyphenyl)ethane-1,2-dione | |
CAS RN |
85-26-7 | |
| Record name | Bis(2-hydroxyphenyl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



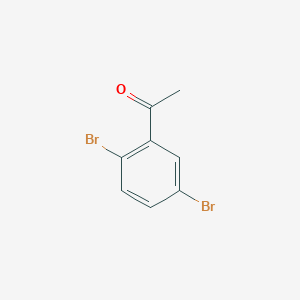
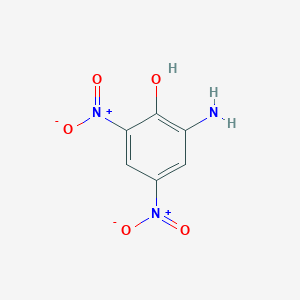
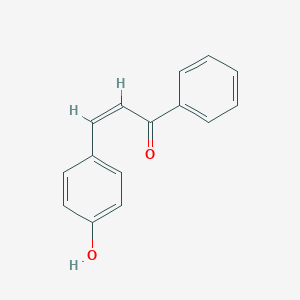
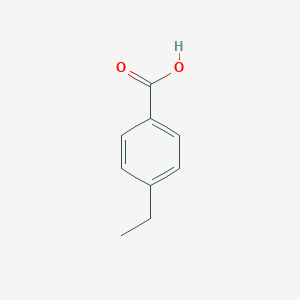
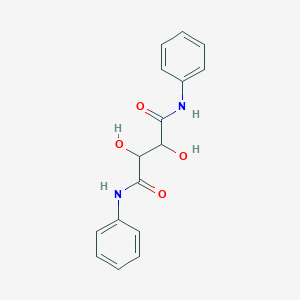
![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)
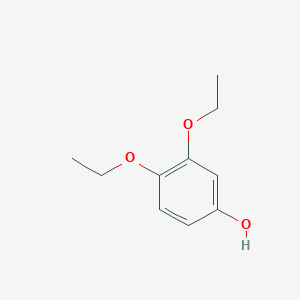
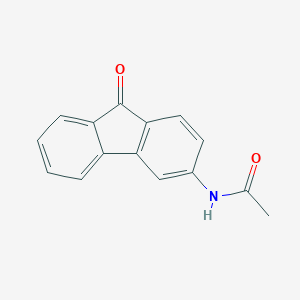
![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)
